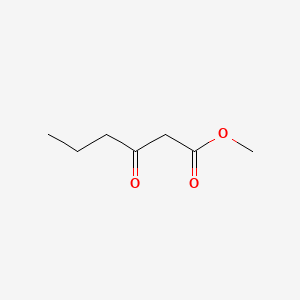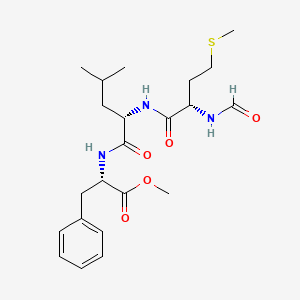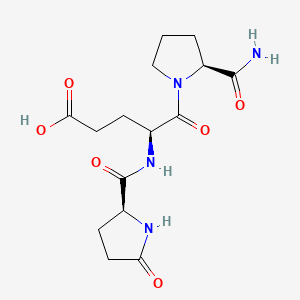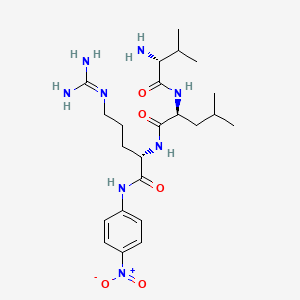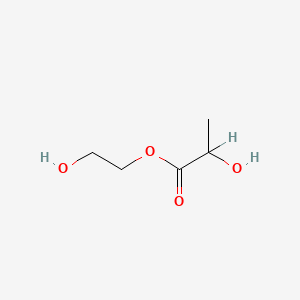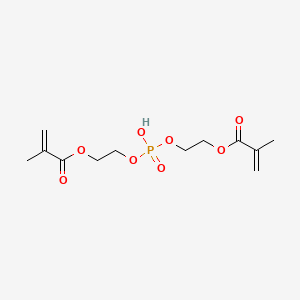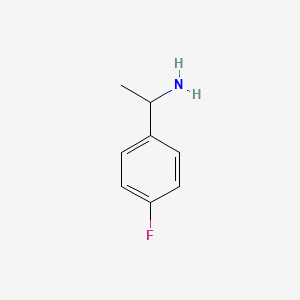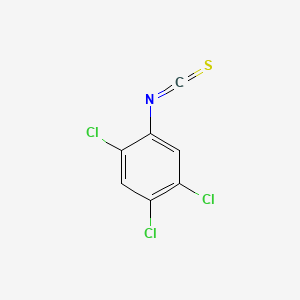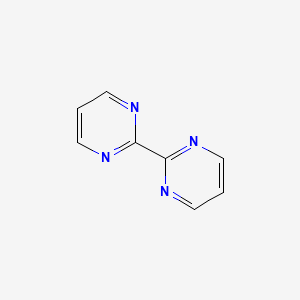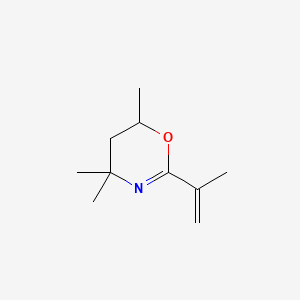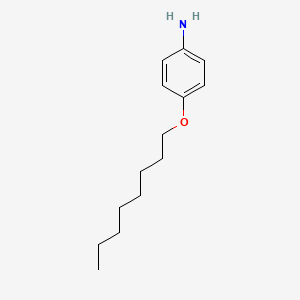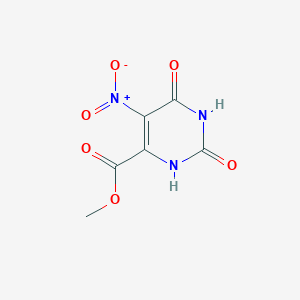
Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions, such as the Hantzsch type reaction or the Biginelli reaction. For instance, the synthesis of related compounds involves the reaction of different starting materials like methyl acetopyruvate, methyl 3-aminocrotonate, and various aldehydes to yield dihydropyrimidine derivatives . Another method involves the oxidative dehydrogenation of dihydropyrimidine derivatives in the presence of cerium ammonium nitrate to obtain the desired pyrimidine carboxylate . These methods highlight the versatility of pyrimidine synthesis and the potential to modify the reaction conditions to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using techniques such as single-crystal X-ray diffraction (SC-XRD), which provides detailed information about the tautomeric forms and the presence of non-covalent interactions within the crystal structure . The Hirshfeld surface analysis is another tool used to characterize intermolecular contacts and understand the impact of these interactions on the stability and properties of the compound .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution, alkylation, and oxidation. The reactivity of the methyl group in the pyrimidine ring can be influenced by the presence of other substituents, leading to reactions such as ipso-substitution or oxidation to carboxylic acids . The nature of the substituent at the N-3 position can also direct the course of the reaction, demonstrating the complexity of chemical behavior in these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of a nitro group can enhance the antimycotic activity of the compound against various fungal strains, as seen in some studies . Computational investigations can provide insights into the electronic structure and reactivity of these compounds, which is crucial for understanding their behavior in biological systems and potential applications in drug design .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Potentials
Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate derivatives have been evaluated for their antimicrobial and anticancer properties. For instance, certain derivatives showed potent antimicrobial activity against Escherichia coli and also exhibited significant anticancer activity against colon cancer cell lines, highlighting their potential in pharmaceutical research (Sharma et al., 2012).
Supramolecular Chemistry
These compounds are utilized in the study of supramolecular chemistry. They have been used to form various organic salts and acid-base adducts, contributing to the understanding of molecular interactions and hydrogen bonding mechanisms (Portalone, 2010).
Crystal Structure Analysis
Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate derivatives have been instrumental in analyzing crystal structures. Their molecular structures, including dihedral angles and distances between atoms, have been studied to gain insights into molecular geometry and interactions (Li et al., 2005).
Antiparasitic Activity
Research on these derivatives has also extended to their antiparasitic properties. Certain compounds have shown effectiveness against parasites like Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, which can inform the development of new antiparasitic drugs (Azas et al., 2003).
Calcium Channel Modulation
In the field of biochemistry, these compounds have been used to study calcium channel modulation. However, it's noted that a particular derivative did not exhibit in vitro calcium channel antagonist activity, indicating the specificity of these compounds in biological systems (Fassihi et al., 2004).
Stability Constants in Metal Complexes
These derivatives are significant in studying the stability constants of metal complexes. Research has been conducted to understand how they interact with various metal ions, contributing to the field of coordination chemistry (Moreno-Carretero & Salas-peregrin, 1985).
Propriétés
IUPAC Name |
methyl 5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O6/c1-15-5(11)2-3(9(13)14)4(10)8-6(12)7-2/h1H3,(H2,7,8,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNLMRWITBJHTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=O)N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285925 | |
| Record name | Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |
CAS RN |
6311-73-5 | |
| Record name | 6311-73-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6311-73-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitroorotic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)
